2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-methylphenyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach starts with the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with appropriate reagents to introduce the isoindole moiety. The reaction conditions often include the use of solvents like toluene and catalysts such as benzoyl peroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in acidic media.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the isoindole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while substitution reactions can introduce various functional groups onto the isoindole ring.
Scientific Research Applications
2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 2-(2-methylphenyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple targets simultaneously .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-(2-methylphenyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione apart is its combination of the tricyclic structure with the isoindole moiety
Properties
Molecular Formula |
C25H25NO2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-2-(2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H25NO2/c1-15-4-2-3-5-22(15)26-23(27)20-7-6-19(11-21(20)24(26)28)25-12-16-8-17(13-25)10-18(9-16)14-25/h2-7,11,16-18H,8-10,12-14H2,1H3 |
InChI Key |
FCJMUTUVGPPUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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